1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms in the ring structure. This specific compound features an isopropyl group attached to the triazole ring and an ethylamine side chain, making it significant for various scientific research applications due to its unique chemical properties.
This compound can be classified as a triazole derivative, which includes various compounds with potential biological activities. Its chemical structure is defined by the International Union of Pure and Applied Chemistry as 2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride. The compound's unique properties stem from its molecular configuration, which influences its reactivity and interactions in biological systems.
The synthesis of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride typically involves a reaction between 4-isopropyl-1,2,4-triazole and ethylamine in the presence of hydrochloric acid to form the dihydrochloride salt. The following are key aspects of the synthesis:
In industrial settings, large-scale production may utilize automated reactors to ensure high yield and purity of the final product.
The molecular formula of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is . The compound's structure can be represented as follows:
The triazole ring contributes to the compound's stability and reactivity, while the isopropyl and ethylamine groups influence its solubility and interaction with biological targets.
1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is primarily related to its interaction with biological systems. The triazole moiety is known for its ability to inhibit certain enzymes or receptors, which can lead to various pharmacological effects. This compound may exhibit antifungal or antibacterial properties by disrupting cellular processes in target organisms.
The physical properties of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride include:
Relevant chemical properties include:
These properties are essential for determining the compound's behavior in various applications.
1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride has several scientific uses:
This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and related fields.
1,2,4-Triazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered ring structure comprising three nitrogen and two carbon atoms. This heterocyclic system exhibits remarkable chemical versatility, metabolic stability, and diverse biological activities. The structural plasticity of the 1,2,4-triazole nucleus allows for strategic modification at multiple positions, enabling researchers to fine-tune pharmacological properties for targeted therapeutic applications. Among the derivatives within this chemical class, 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (CAS 1255718-18-3) exemplifies how rational substituent engineering transforms core scaffolds into bioactive molecules with promising therapeutic potential [3].
The journey of 1,2,4-triazole derivatives began in the mid-20th century with simple antifungal agents like fluconazole. Early structural explorations revealed that the triazole ring could effectively mimic the imidazole moiety in natural compounds while offering superior metabolic resistance and bioavailability. This discovery catalyzed extensive research into nitrogen-containing heterocycles throughout the 1980s–1990s. The subsequent decades witnessed deliberate structural refinements: alkylation at the N4 position enhanced receptor affinity, while substitutions at C3 and C5 modulated electronic properties and lipophilicity. A pivotal advancement emerged with the introduction of amine-functionalized side chains at the C3 position, exemplified by compounds such as 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (CAS 1412452-11-9), which demonstrated enhanced blood-brain barrier permeability and target engagement . These innovations established 1,2,4-triazoles as critical frameworks in CNS drug discovery and beyond, culminating in sophisticated molecules targeting neuroendocrine pathways and stress-related disorders [6].
Table 1: Key Structural Milestones in 1,2,4-Triazole-Based Drug Development
Time Period | Structural Innovation | Representative Compound | Therapeutic Application |
---|---|---|---|
1980s | Unsubstituted triazoles | Fluconazole | Antifungal |
1990s | N4-Alkylation | Alprazolam analogs | Anxiolytic |
2000s | C3-Aminoalkyl chains | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | Neuroactive scaffold |
2010s | Complex C3/C5 bifunctionalization | SSR125543A (contains triazole) | CRF1 antagonism |
Substituent engineering at the N4 and C3 positions critically determines the pharmacological profile of 1,2,4-triazole derivatives. The isopropyl group at N4 in 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride provides optimal steric bulk and lipophilicity (LogP ≈ 0.49), enhancing membrane permeability and CNS penetration compared to smaller N-methyl analogs [1] [2] [5]. This substituent’s branched alkyl configuration creates a hydrophobic "pocket" that improves target binding through van der Waals interactions, as evidenced by molecular docking studies. Concurrently, the ethanamine moiety at C3 serves as a hydrogen-bond donor/acceptor and enables salt formation (e.g., dihydrochloride) to improve aqueous solubility and crystallinity for synthetic handling. The hydrochloride salt form of this compound, with its high polarity (TPSA = 68.01 Ų), facilitates formulation while maintaining bioavailability [2] [5].
The profound bioactivity differences imparted by minor substituent modifications are illustrated when comparing analogs:
Table 2: Impact of Substituent Variations on Molecular Properties of C3-Functionalized 1,2,4-Triazoles
Compound | N4 Substituent | C3 Functional Group | Molecular Weight | LogP | TPSA (Ų) | Key Property |
---|---|---|---|---|---|---|
1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride | Isopropyl | Ethanamine (dihydrochloride) | 239.14 (free base: 168.23) | ~0.49 | 68.01 | Enhanced CNS penetration |
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride | Methyl | Ethanamine (dihydrochloride) | 199.08 | ~0.12 | 68.01 | Reduced steric bulk |
2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid [5] | Isopropyl | Carboxymethyl | 169.18 | ~0.97 | 68.01 | Peripheral target preference |
This dihydrochloride salt functions as a versatile synthon for constructing complex pharmacophores targeting neurologically relevant receptors. Its primary utility lies in the primary amine group, which readily undergoes acylation, reductive amination, or sulfonylation to generate diverse libraries for high-throughput screening. The molecule’s structural characteristics—moderate molecular weight (168.23 g/mol for free base), balanced lipophilicity (cLogP ~0.49), and hydrogen-bonding capacity—align with drug-likeness parameters for CNS candidates, facilitating blood-brain barrier transit [2] [3].
Notably, derivatives of this scaffold have shown promise as corticotropin-releasing factor (CRF1) receptor antagonists, a class investigated for stress-related disorders. The triazole-ethylamine core provides a conformationally constrained alternative to earlier linear CRF1 antagonists like SSR125543A (which features a thiazolamine linked to triazole), potentially improving selectivity and metabolic stability [6]. Additionally, the compound serves as a precursor for kinase inhibitors, where the triazole nitrogen atoms coordinate with ATP-binding site residues, and antimicrobial agents, leveraging the membrane-disruptive potential of lipophilic alkyl groups. Commercial availability through specialty suppliers (e.g., Aldrich CPR, ChemBridge) underscores its importance in early-stage discovery, though analytical characterization data remains limited per supplier disclaimers [2].
Table 3: Pharmacological Targets of 1,2,4-Triazol-3-yl Ethanamine Derivatives
Target Class | Structural Modifications | Biological Activity | Research Stage |
---|---|---|---|
CRF1 Receptors | Acylation of ethanamine; aryl extensions | Stress response modulation; anxiolytic effects | Preclinical (in vitro binding) |
Kinases (e.g., JAK2) | Introduction of heteroaryl caps | Anti-proliferative activity | Screening |
Antimicrobial targets | Quaternary ammonium formation | Gram-positive bacteriostatic activity | Early lead optimization |
Neurotransmitter transporters | N-alkylated analogs | Monoamine reuptake inhibition | Target validation |
The strategic incorporation of the isopropyl group distinguishes this compound from simpler triazole-ethylamine analogs and underpins its unique interactivity with hydrophobic protein domains. This feature, combined with the salt form’s stability, positions it as a critical building block in modern medicinal chemistry campaigns aimed at neuropsychiatric, oncological, and infectious diseases [1] [2] [6].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7